[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
CAS No.: 1353964-62-1
Cat. No.: VC8233158
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353964-62-1 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O2/c1-13-6-2-3-10(7-13)8-14(9-12(15)16)11-4-5-11/h10-11H,2-9H2,1H3,(H,15,16) |
| Standard InChI Key | OFFJJKTZDONHKX-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)CN(CC(=O)O)C2CC2 |
| Canonical SMILES | CN1CCCC(C1)CN(CC(=O)O)C2CC2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a methyl group and a cyclopropane-containing side chain. The acetic acid moiety is linked via an amino group, creating a multifunctional structure. Key components include:
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Piperidine core: A six-membered saturated heterocycle with one nitrogen atom, common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .
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Cyclopropyl-methyl group: A three-membered carbocycle fused to a methylene bridge, introducing steric rigidity that may enhance binding affinity to specific receptors .
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Acetic acid terminus: A carboxylic acid group that improves water solubility and enables salt formation, critical for pharmacokinetic optimization .
The molecular formula is C₁₂H₂₂N₂O₂, with a calculated molecular weight of 226.32 g/mol . The InChI key (OFFJJKTZDONHKX-UHFFFAOYNA-N) provides a unique identifier for its stereochemical configuration .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid likely involves sequential functionalization of the piperidine core:
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Piperidine Functionalization:
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Acetic Acid Conjugation:
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Cyclopropanation:
Industrial Production Challenges
Industrial-scale synthesis faces hurdles such as:
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Low Yield in Cyclopropanation: Ring strain in cyclopropane formation often necessitates high-pressure conditions or specialized catalysts .
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Purification Complexity: Separation of stereoisomers requires chiral chromatography, increasing production costs .
Physicochemical Properties
Key Physical Parameters
Spectroscopic Data
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IR Spectroscopy: Expected peaks for carboxylic acid (≈1700 cm⁻¹), secondary amine (≈3300 cm⁻¹), and cyclopropane C-H stretches (≈3000 cm⁻¹) .
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NMR: ¹H NMR would show distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm) and piperidine methyl group (δ 1.2 ppm) .
Applications and Future Directions
Current Uses
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Research Reagent: Utilized in medicinal chemistry for structure-activity relationship (SAR) studies .
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Prodrug Development: The acetic acid group serves as a site for esterification to enhance bioavailability .
Research Gaps
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In Vivo Efficacy: No published studies on animal models.
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Stereochemical Optimization: Enantiomer-specific activity remains unexplored.
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